5-{[2-(4-chlorophenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine
Overview
Description
5-{[2-(4-chlorophenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C10H11ClN4OS and its molecular weight is 270.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.0342099 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 1,2,4-triazole show promising anticancer activity. A study on novel 1,2,4-triazolin-3-one derivatives, related to the chemical structure , demonstrated significant cytotoxicity against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. These findings highlight the potential of 1,2,4-triazole derivatives as a basis for developing new anticancer agents (Kattimani et al., 2013).
Antimicrobial Applications
Another area of interest is the antimicrobial activity of 1,2,4-triazole derivatives. A study synthesized new triazole derivatives and tested them for antimicrobial efficacy, finding that some compounds showed good or moderate activities against various test microorganisms (Bektaş et al., 2010). This suggests the utility of these derivatives in developing novel antimicrobial agents.
Coordination Chemistry
In coordination chemistry, triazole derivatives have been used to synthesize novel compounds with specific structural properties. One study described the synthesis and characterization of Cu(II), Ni(II), and Fe(II) complexes with a new substituted triazole Schiff base, highlighting the relationship between their structural properties and theoretical and experimental results (Sancak et al., 2007). These complexes have potential applications in catalysis, magnetic materials, and as molecular sensors.
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS/c11-7-1-3-8(4-2-7)16-5-6-17-10-13-9(12)14-15-10/h1-4H,5-6H2,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHIWHLDUSTGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCSC2=NNC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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